Indoxacarb

Descripción general

Descripción

Indoxacarb is an oxadiazine pesticide developed by DuPont, primarily used to control lepidopteran larvae. It is marketed under various names, including this compound Technical Insecticide, Steward Insecticide, and Avaunt Insecticide . This compound is known for its unique mechanism of action, which involves blocking neuronal sodium channels, leading to paralysis and death of the target pests .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Indoxacarb involves several key steps. The primary raw materials include (+)5-chlorine-1,3-dihydro-2-hydroxyl-1-oxo-2H-indene-methyl carboxylate and 4-(trifluoromethoxy)benzenaime. The process begins with the protection of (+)5-chlorine-1,3-dihydro-2-hydroxyl-1-oxo-2H-indene-methyl carboxylate using fluorenylmethyl chloroformate, followed by cyclization to form 2-(fluorenylmethyl)-7-chlorinindene-[1,2-e][1,34]oxadiazine-2,4a(3H,5H)-dicarboxylic acid-4a-methyl ether. This intermediate is then reacted with (chlorocarbonyl)[4-(trifluoromethoxy)phenyl]methyl carbamate to produce this compound .

Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Indoxacarb undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and degradation in the environment.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving this compound typically use nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products Formed: The major products formed from these reactions include various metabolites that are less toxic and more environmentally friendly compared to the parent compound .

Aplicaciones Científicas De Investigación

Insecticidal Efficacy

Indoxacarb is widely recognized for its effectiveness against various agricultural pests. It is particularly noted for controlling lepidopteran pests such as Spodoptera litura, Helicoverpa armigera, and Plutella xylostella. The compound works by blocking sodium channels, leading to paralysis and eventual death of the target insects.

Efficacy Data

| Pest Species | LC50 (mg/L) | Resistance Factor |

|---|---|---|

| Spodoptera litura | 0.64 | 58.39 (InRS) |

| Helicoverpa armigera | Varies | 40.08 (FInRS) |

| Plutella xylostella | Varies | Not specified |

The resistance mechanisms observed in various pest populations include mutations in sodium channel genes that reduce this compound's efficacy, necessitating ongoing monitoring and research into resistance management strategies .

Environmental Impact

This compound has demonstrated favorable environmental properties, including low toxicity to non-target organisms and mammals. Studies indicate that it does not accumulate significantly in soil or water systems, making it a safer option in integrated pest management programs.

Persistence Studies

Research indicates that this compound residues dissipate quickly in various environments:

- Paddy Water : Average recovery rates between 79.7% to 98.3%.

- Soil : Similar recovery rates observed, indicating low persistence and minimal risk of environmental accumulation .

Safety Assessments

Safety evaluations have shown that this compound poses minimal risk to human health when used according to established guidelines. Toxicity studies reveal that it is harmful if ingested but has low dermal toxicity and is not a skin or eye irritant.

Toxicological Data

- Acute Toxicity : Toxic via oral route; low dermal toxicity.

- Chronic Effects : Long-term studies indicate no significant carcinogenic effects; however, high doses can lead to hematological effects such as anemia .

Behavioral and Transcriptomic Analysis

A study investigated the impact of this compound on the beneficial insect predator Ischnura senegalensis. The findings revealed that exposure led to abnormal locomotion and impaired sensory functions in larvae, emphasizing the need for careful consideration of non-target effects when applying this insecticide in agricultural settings .

Resistance Mechanisms

Research into the mechanisms of resistance in Spodoptera litura highlighted significant changes in detoxification-related gene expression following exposure to this compound. This suggests that resistance management strategies must include monitoring genetic changes within pest populations to maintain the effectiveness of this compound .

Mecanismo De Acción

Indoxacarb exerts its effects by blocking the movement of sodium ions in certain nerve cells, leading to impaired nerve function, paralysis, and eventually death of the affected insects . This mechanism is distinct from other pesticides that also act on sodium transport in nerve cells, such as synthetic pyrethroids . The molecular target of this compound is the voltage-gated sodium channel, and its action involves binding to a specific site on the channel, preventing sodium ion influx .

Comparación Con Compuestos Similares

- Metaflumizone

- Oxadiazon

- Fipronil (although not an oxadiazine, it shares a similar mode of action)

Indoxacarb’s unique properties and broad-spectrum efficacy make it a valuable tool in integrated pest management programs.

Actividad Biológica

Indoxacarb is an insecticide belonging to the oxadiazine chemical family, primarily used to control lepidopteran pests. Its biological activity is characterized by its mechanism of action, toxicity profiles, and effects on non-target organisms. This article synthesizes findings from various studies to present a comprehensive overview of this compound's biological activity.

This compound exerts its insecticidal effects by blocking sodium channels in the nervous system of insects. This blockage prevents the influx of sodium ions, leading to nervous system shutdown, paralysis, and ultimately death of the targeted pests. The compound is absorbed through both ingestion and contact with the insect's cuticle .

Toxicity Profiles

This compound has been shown to have varying levels of toxicity depending on the species and developmental stage of the pest. For example, studies have reported lethal concentrations (LC) for different pests, indicating significant variability in susceptibility:

| Pest Species | LC10 (mg/kg) | LC30 (mg/kg) | LC50 (mg/kg) |

|---|---|---|---|

| Mamestra brassicae | 0.5 | 1.0 | 2.0 |

| Spodoptera frugiperda | 0.3 | 0.7 | 1.5 |

These values demonstrate that this compound can be highly effective against certain pests even at low concentrations .

Case Studies

- Sublethal Effects on Mamestra brassicae : A study investigated the sublethal effects of this compound on second instar larvae of Mamestra brassicae. The larvae were exposed to varying concentrations, and it was found that this compound significantly affected larval development duration and adult emergence rates, indicating potential long-term impacts on population dynamics .

- Resistance in Solenopsis invicta : Research on Solenopsis invicta (red imported fire ants) revealed significant resistance to this compound in certain populations. The study indicated that the GZ-2 population exhibited a resistance ratio 2.12 times higher than the most susceptible population (ZH), highlighting the need for monitoring resistance development in pest management strategies .

Enzyme Activity

This compound also influences detoxification enzyme activities in target species. For instance, a study reported increased activity of carboxylesterase (CarE) in resistant populations of Solenopsis invicta, suggesting that metabolic resistance mechanisms may be at play . The following table summarizes enzyme activity changes observed in treated populations:

| Enzyme Type | Population | Activity Level (U/mg protein) |

|---|---|---|

| CarE | GZ-2 | 50.7 |

| AChE | ZH | 4.8 |

| GST | GZ-2 | 1.77 |

Environmental Impact

This compound's environmental impact has been assessed through various studies highlighting its potential risks to non-target organisms, including beneficial insects like bees. A study found residues of this compound in beeswax samples, raising concerns about its accumulation and effects on pollinator health .

Propiedades

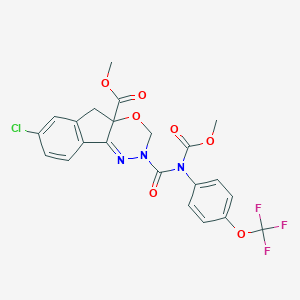

IUPAC Name |

methyl 7-chloro-2-[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClF3N3O7/c1-33-18(30)21-10-12-9-13(23)3-8-16(12)17(21)27-28(11-35-21)19(31)29(20(32)34-2)14-4-6-15(7-5-14)36-22(24,25)26/h3-9H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCVPMMZEGZULK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClF3N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040801 | |

| Record name | (+/-)-Indoxacarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144171-61-9 | |

| Record name | (±)-Indoxacarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144171-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoxacarb, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144171619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Indoxacarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indeno[1,2-e][1,3,4]oxadiazine-4a(3H)-carboxylic acid, 7-chloro-2,5-dihydro-2-[[(methoxycarbonyl)[4-(trifluoromethoxy)phenyl]amino]carbonyl]-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOXACARB, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKL1F8Y0FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.